molecular formula C17H18Si B13680858 Trimethyl(phenanthren-3-yl)silane

Trimethyl(phenanthren-3-yl)silane

Cat. No.: B13680858
M. Wt: 250.41 g/mol
InChI Key: WYJFFOPMAHMFRH-UHFFFAOYSA-N
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Description

Trimethyl(phenanthren-3-yl)silane is an organosilicon compound characterized by the presence of a phenanthrene moiety attached to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(phenanthren-3-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Phenanthrene+TrimethylchlorosilaneThis compound+HCl\text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Phenanthrene+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(phenanthren-3-yl)silane can undergo various types of chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone, while reduction can produce dihydrophenanthrene derivatives.

Scientific Research Applications

Trimethyl(phenanthren-3-yl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems where silicon-containing molecules are of interest.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which Trimethyl(phenanthren-3-yl)silane exerts its effects involves the interaction of the phenanthrene moiety with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The specific pathways and targets depend on the context of its application, such as in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenylethynyl)silane
  • Trimethyl(phenyl)silane
  • Trimethyl(trifluoromethyl)silane

Uniqueness

Trimethyl(phenanthren-3-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to other trimethylsilyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl(phenanthren-3-yl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3

InChI Key

WYJFFOPMAHMFRH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

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